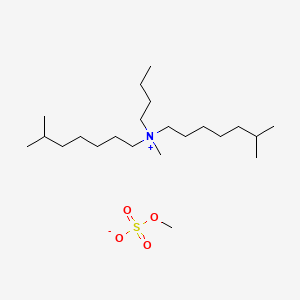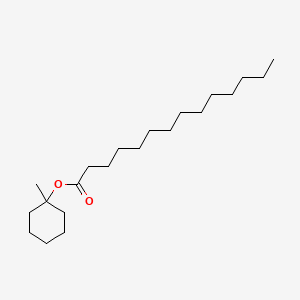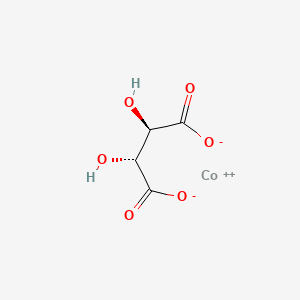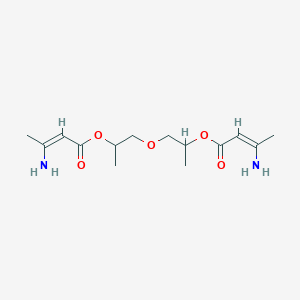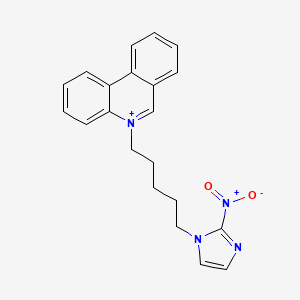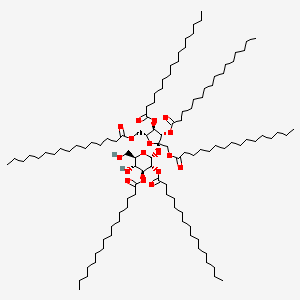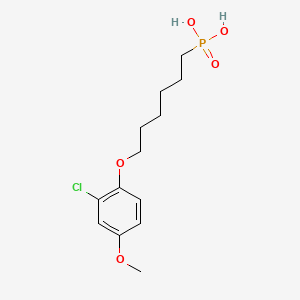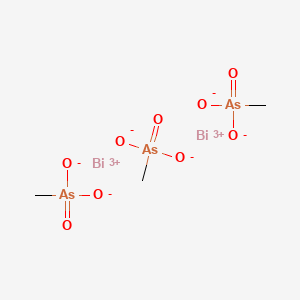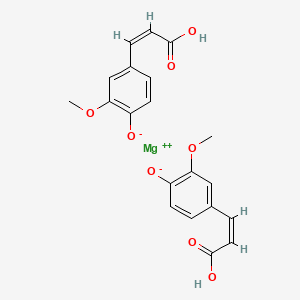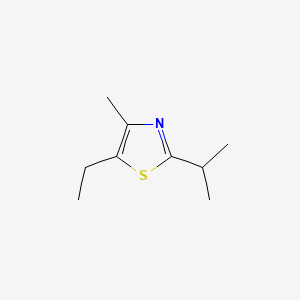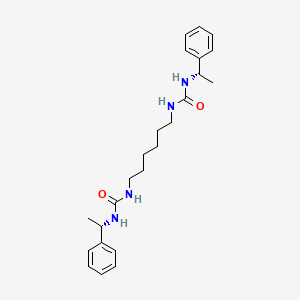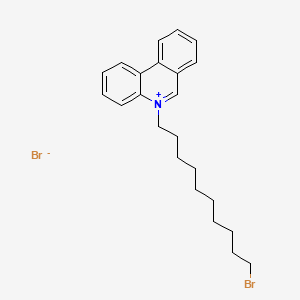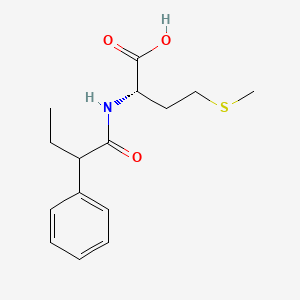
Cesium, isotope of mass 139
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium, isotope of mass 139, is a radioactive isotope of the element cesium. It has a mass number of 139, which means it contains 55 protons and 84 neutrons in its nucleus. This isotope is denoted as 139Cs. Cesium-139 is known for its relatively short half-life of approximately 9.27 minutes, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cesium-139 is typically produced through nuclear reactions. One common method involves the neutron capture by xenon-139, which then undergoes beta decay to form cesium-139. The reaction can be represented as: [ \text{139Xe} + n \rightarrow \text{139Cs} + \beta^- ]
Industrial Production Methods
Industrial production of cesium-139 is not common due to its short half-life and limited applications. it can be produced in nuclear reactors where neutron flux is available to facilitate the neutron capture process .
Analyse Des Réactions Chimiques
Types of Reactions
Cesium-139, like other cesium isotopes, can undergo various chemical reactions, including:
Oxidation: Cesium reacts with oxygen to form cesium oxide.
Reduction: Cesium can be reduced from its ionic form in certain chemical environments.
Substitution: Cesium can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Oxidation: Cesium reacts with oxygen at room temperature to form cesium oxide.
Reduction: Reducing agents such as hydrogen can reduce cesium ions to elemental cesium.
Substitution: Organic solvents and catalysts are often used in substitution reactions involving cesium.
Major Products
Oxidation: Cesium oxide (Cs2O)
Reduction: Elemental cesium (Cs)
Substitution: Various organic cesium compounds depending on the reactants used.
Applications De Recherche Scientifique
Cesium-139 has several applications in scientific research:
Nuclear Physics: Used in studies involving nuclear reactions and decay processes.
Medical Research:
Environmental Studies: Used as a tracer to study the movement of cesium in the environment.
Mécanisme D'action
Cesium-139 exerts its effects primarily through its radioactive decay. It undergoes beta decay, emitting beta particles and transforming into barium-139. The emitted beta particles can interact with biological tissues, making cesium-139 useful in medical and biological research. The molecular targets and pathways involved in its action are primarily related to its radioactive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cesium-133: The only stable isotope of cesium, widely used in atomic clocks.
Cesium-137: A radioactive isotope with a longer half-life, used in medical and industrial applications.
Cesium-134: Another radioactive isotope with applications in environmental monitoring.
Uniqueness of Cesium-139
Cesium-139 is unique due to its short half-life and specific decay properties. Unlike cesium-137, which has a half-life of about 30 years, cesium-139 decays much more rapidly, making it suitable for short-term studies and applications where rapid decay is advantageous .
Propriétés
Numéro CAS |
14808-14-1 |
|---|---|
Formule moléculaire |
Cs |
Poids moléculaire |
138.91336 g/mol |
Nom IUPAC |
cesium-139 |
InChI |
InChI=1S/Cs/i1+6 |
Clé InChI |
TVFDJXOCXUVLDH-LZFNBGRKSA-N |
SMILES isomérique |
[139Cs] |
SMILES canonique |
[Cs] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


